molecular formula C10H22N2O4Pt B8057082 carbanide;(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+)

carbanide;(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+)

Cat. No.: B8057082
M. Wt: 429.38 g/mol
InChI Key: LCIMLPVSPYBNAG-NDSUJOINSA-N
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Description

The compound identified as “carbanide;(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+)” is a chemical entity with specific properties and applications. While detailed information about this compound is limited, it is essential to explore its various aspects, including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for carbanide;(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+) would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product. Industrial production also requires adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

carbanide;(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+) can undergo various chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have applications in studying biological processes and interactions.

    Medicine: The compound could be explored for its potential therapeutic properties.

    Industry: carbanide;(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+) may find use in industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of carbanide;(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+) involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. Understanding the molecular targets and pathways involved can provide insights into the compound’s biological and therapeutic potential.

Properties

IUPAC Name

carbanide;(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.C2H2O4.2CH3.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);2*1H3;/q;;2*-1;+2/t5-,6-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIMLPVSPYBNAG-NDSUJOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].[CH3-].C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)O)O.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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